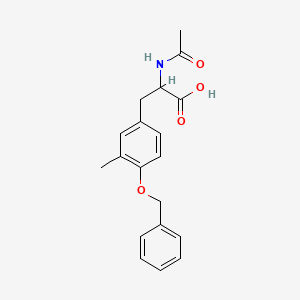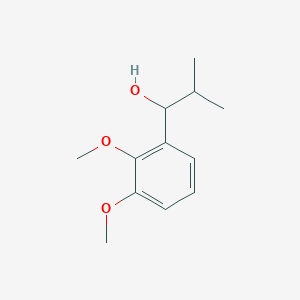
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine is a synthetic derivative of the amino acid tyrosine. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom, a benzyl group attached to the oxygen atom, and a methyl group attached to the carbon atom of the tyrosine backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine typically involves the acetylation of the amino group, benzylation of the hydroxyl group, and methylation of the tyrosine backbone. The process can be summarized as follows:
Acetylation: The amino group of tyrosine is acetylated using acetic anhydride in the presence of a base such as pyridine.
Benzylation: The hydroxyl group is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Methylation: The methyl group is introduced using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reagents are added in a controlled manner, and the reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Various nucleophiles such as amines or thiols; typically carried out in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with the nucleophile replacing the benzyl group.
Aplicaciones Científicas De Investigación
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine is used in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine involves its interaction with specific molecular targets and pathways. The acetyl and benzyl groups modify the chemical properties of the tyrosine backbone, affecting its binding affinity and reactivity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyl-O-benzyl-L-tyrosine
- N-Acetyl-O-methyl-DL-tyrosine
- N-Acetyl-DL-tyrosine
Uniqueness
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine is unique due to the presence of the benzyl and methyl groups, which confer distinct chemical properties compared to other tyrosine derivatives. These modifications can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C19H21NO4 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-acetamido-3-(3-methyl-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C19H21NO4/c1-13-10-16(11-17(19(22)23)20-14(2)21)8-9-18(13)24-12-15-6-4-3-5-7-15/h3-10,17H,11-12H2,1-2H3,(H,20,21)(H,22,23) |
Clave InChI |
ZJGKPCPELKXBBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)C)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride](/img/structure/B11926425.png)
![Methyl (2R,4S)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11926437.png)
![(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol](/img/structure/B11926438.png)








![2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11926485.png)

![2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide](/img/structure/B11926492.png)
